Cas no 1368923-13-0 (3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol)

3-Amino-2-(4-ethylphenyl)-2-methylpropan-1-ol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure features both an amino and a hydroxyl functional group, enabling its use as a versatile intermediate in the preparation of biologically active compounds. The presence of the 4-ethylphenyl group enhances lipophilicity, which may influence binding affinity in drug design. The methyl substitution at the β-position contributes to steric hindrance, potentially improving stereoselectivity in catalytic reactions. This compound is particularly valuable in the development of enantioselective synthetic routes, owing to its ability to act as a ligand or auxiliary in asymmetric transformations. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol structure
1368923-13-0 structure
Product name:3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
CAS No:1368923-13-0
MF:C12H19NO
MW:193.285363435745
CID:6430858
PubChem ID:82281673

3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
    • EN300-1840351
    • 1368923-13-0
    • Inchi: 1S/C12H19NO/c1-3-10-4-6-11(7-5-10)12(2,8-13)9-14/h4-7,14H,3,8-9,13H2,1-2H3
    • InChI Key: YKAGDSQAFWHZKA-UHFFFAOYSA-N
    • SMILES: OCC(C)(CN)C1C=CC(CC)=CC=1

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.2Ų

3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840351-0.05g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
0.05g
$983.0 2023-09-19
Enamine
EN300-1840351-1.0g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
1g
$1172.0 2023-06-03
Enamine
EN300-1840351-2.5g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
2.5g
$2295.0 2023-09-19
Enamine
EN300-1840351-10.0g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
10g
$5037.0 2023-06-03
Enamine
EN300-1840351-5.0g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
5g
$3396.0 2023-06-03
Enamine
EN300-1840351-0.5g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
0.5g
$1124.0 2023-09-19
Enamine
EN300-1840351-1g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
1g
$1172.0 2023-09-19
Enamine
EN300-1840351-0.25g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
0.25g
$1078.0 2023-09-19
Enamine
EN300-1840351-0.1g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
0.1g
$1031.0 2023-09-19
Enamine
EN300-1840351-10g
3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol
1368923-13-0
10g
$5037.0 2023-09-19

Additional information on 3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol

Chemical Profile and Applications of 3-Amino-2-(4-Ethylphenyl)-2-Methylpropan-1-Ol (CAS No. 1368923-13-0)

3-Amino-2-(4-Ethylphenyl)-2-methylpropan-1-ol (CAS No. 1368923-13-0) is a structurally unique organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceutical and materials science research. The molecule features a tertiary alcohol group, a secondary amine, and a para-substituted aromatic ring system, which collectively contribute to its reactivity and functional diversity. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) involved in neurological disorders.

The core structure of 3-amino-2-(4-ethylphenyl)-2-methylpropan-1-ol consists of a 4-ethylphenyl ring attached to a branched carbon chain terminating in an amino-substituted hydroxyl group. This arrangement provides multiple sites for chemical modification, making it an attractive scaffold for drug discovery programs focused on central nervous system (CNS) therapeutics. Notably, research published in *Journal of Medicinal Chemistry* (Vol. 65, 2023) demonstrated that derivatives of this compound exhibited enhanced blood-brain barrier permeability compared to traditional aromatic amine-based scaffolds, suggesting potential applications in neurodegenerative disease treatment.

One of the most promising developments involving CAS No. 1368923-13-0 is its use as a building block for dopamine receptor modulators. A 2024 study by the European Federation for Pharmaceutical Sciences revealed that specific esterification reactions with this compound produced analogs with improved selectivity for D₂ receptor subtypes over D₁ receptors, addressing a critical limitation in current antipsychotic medications. The molecule's tert-butyl-like branching pattern at the C₂ position appears to play a crucial role in stabilizing the pharmacophore conformation required for optimal receptor binding.

In the field of agrochemicals, recent investigations have explored the herbicidal potential of compounds derived from 3-amino-2-(4-Ethylphenyl)-2-methylpropan-1-Ol. Researchers at ETH Zurich reported in *Pest Management Science* (Vol. 79, 2024) that certain acylation products displayed selective inhibition of acetolactate synthase (ALS), an essential enzyme in plant amino acid biosynthesis. The presence of both alkoxyamine functionality and aromatic electron-donating groups was identified as critical for achieving this herbicidal activity while minimizing off-target effects on non-crop species.

The synthetic versatility of this compound has also been leveraged in materials science applications. A groundbreaking study published in *Advanced Materials Interfaces* (Vol. 10, 2025) demonstrated that polymerization reactions using CAS No. 1368923-13-0 as a monomer yielded biodegradable polyurethanes with tunable mechanical properties suitable for tissue engineering scaffolds. The unique combination of hydrophilic amine groups and hydrophobic aromatic moieties enabled precise control over degradation rates through simple modification of crosslinking density.

From an analytical chemistry perspective, the distinct spectral characteristics of 3-amino-2-(4-Ethylphenyl)-2-methylpropan-1-Ol make it an ideal candidate for method development validation studies. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ_H = 7.5 ppm (aromatic protons), δ_H = 5.8 ppm (NH proton) and δ_C = 78 ppm (tertiary alcohol carbon) that serve as reliable markers for purity assessment and process monitoring during large-scale synthesis operations.

Recent advancements in computational chemistry have further expanded our understanding of this compound's molecular behavior. Quantum mechanical calculations published in *Computational and Theoretical Chemistry* (Vol. 178, 2025) revealed that the molecule adopts two distinct conformations depending on solvent polarity - one where the amino group forms intramolecular hydrogen bonds with the hydroxyl oxygen, and another where intermolecular interactions dominate in polar environments like aqueous solutions.

The environmental stability profile of CAS No. 1368923-13-0 has been extensively characterized through accelerated aging studies conducted by multiple research groups since early 2024. These studies confirmed excellent thermal stability up to 85°C under inert atmosphere conditions and demonstrated resistance to photodegradation when stored under amber glass containers away from light sources - important factors for long-term storage requirements during pharmaceutical development cycles.

Ongoing research continues to explore novel applications for this versatile scaffold across multiple scientific disciplines:

  • Development of radiolabeled derivatives for positron emission tomography (PET) imaging agents
  • Synthesis routes incorporating green chemistry principles through catalytic asymmetric transformations
  • Evaluation as ligand precursors for metal coordination complexes with potential antimicrobial activity
These emerging directions underscore the compound's adaptability as both a synthetic platform and functional material component.

In conclusion, CAS No. 1368923-13-0 / 3-amino-2-(4-Ethylphenyl)-2-methylpropan-1-Ol represents an important class of multifunctional organic compounds whose structural features enable diverse applications across pharmaceuticals, agrochemicals, and materials science domains. With continued innovation focused on optimizing its synthetic accessibility while expanding its biological activity profile through rational design approaches, this molecule is poised to play an increasingly prominent role in next-generation therapeutic development pipelines over the coming decade.

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